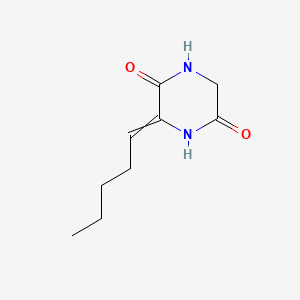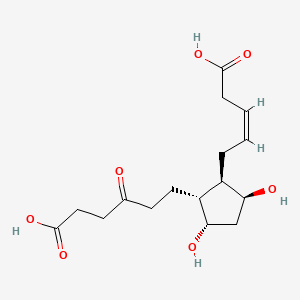
1,3-Phénylènediamine-d8
Vue d'ensemble
Description
1,3-Phenylenediamine-d8 is a deuterated form of 1,3-phenylenediamine, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties. The molecular formula of 1,3-Phenylenediamine-d8 is C6D8N2, and it is known for its stability and distinct chemical behavior compared to its non-deuterated counterpart .
Applications De Recherche Scientifique
1,3-Phenylenediamine-d8 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as an internal standard for NMR studies, helping to determine and identify the relevant information of aniline groups in organic compounds.
Chemical Research: It is used in the synthesis of various organic compounds and polymers.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
Target of Action
1,3-Phenylenediamine-d8 is an aromatic amine
Mode of Action
As an aromatic amine, it can neutralize acids, acid chlorides, acid anhydrides, and chloroformates in exothermic reactions to form salts . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Result of Action
Exposure to this compound may result in irritation of the eyes, skin, mucous membrane, and respiratory tract . It is harmful if inhaled, swallowed, or absorbed through the skin .
Action Environment
The action, efficacy, and stability of 1,3-Phenylenediamine-d8 can be influenced by various environmental factors. For instance, it is known to turn red or purple on exposure to air due to the formation of oxidation products . Therefore, the environment in which this compound is stored and used can significantly impact its properties and effects.
Analyse Biochimique
Biochemical Properties
Its parent compound, 1,3-Phenylenediamine, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions and the role of 1,3-Phenylenediamine-d8 in biochemical reactions would require further experimental investigation.
Cellular Effects
Its parent compound, p-Phenylenediamine, is known to have mutagenic and carcinogenic effects in humans, as it is quickly absorbed by the blood after oral intake or intake through the skin . It is plausible that 1,3-Phenylenediamine-d8 may have similar effects on cells and cellular processes, but this would need to be confirmed through experimental studies.
Temporal Effects in Laboratory Settings
A study on isomeric phenylenediamines, including 1,3-Phenylenediamine, in different solvents observed a hypsochromic shift (toward shorter wavelengths) in the spectra when the polarity of the solvent increased .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1,3-Phenylenediamine-d8 in animal models. Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
A study on the toxicity of p-Phenylenediamine, a main component of hair dyes, reported that the metabolites (quinone etc.) produced by p-Phenylenediamine cause mutagenic and carcinogenic effects in humans .
Subcellular Localization
Rna subcellular localization is a prevalent mechanism used in a variety of cell types in animal development .
Méthodes De Préparation
1,3-Phenylenediamine-d8 can be synthesized through the deuteration of 1,3-phenylenediamine. The process involves the use of deuterium-containing reducing agents such as sodium deuteride. The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using similar techniques but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,3-Phenylenediamine-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1,3-Phenylenediamine-d8 is unique due to its deuterated nature, which distinguishes it from other phenylenediamine isomers such as:
1,2-Phenylenediamine:
1,4-Phenylenediamine:
The deuterated form, 1,3-Phenylenediamine-d8, offers advantages in NMR spectroscopy and other research applications due to its isotopic properties .
Propriétés
IUPAC Name |
1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQRUWWHSTZEM-GCJHLHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)



![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)


